1-methylimidazo[1,2-a]pyridin-5(1H)-one
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Overview
Description
1-Methylimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic aromatic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyridine ring with a methyl group at the 1-position and a keto group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazo[1,2-a]pyridin-5(1H)-one can be synthesized through various synthetic routes, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
1-Methylimidazo[1,2-a]pyridin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-methylimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,5-a]pyridine: Another related compound with unique chemical properties and applications.
Uniqueness: 1-Methylimidazo[1,2-a]pyridin-5(1H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 5-position, which can influence its reactivity and biological activity .
Properties
CAS No. |
204927-16-2 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-methylimidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-9-5-6-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI Key |
BEGHKKSBJFSQAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=CC=CC2=O |
Origin of Product |
United States |
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